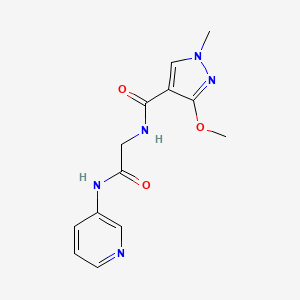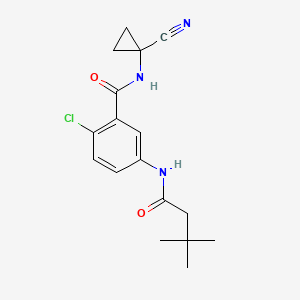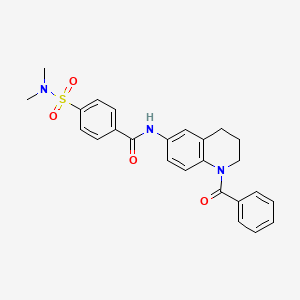
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” is a versatile chemical compound used in diverse scientific research1. Its unique structure allows for potential applications in various fields, including drug development, organic synthesis, and material science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s likely that the synthesis process is complex and requires specialized knowledge in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound contributes to its versatility in scientific research1. However, detailed structural analysis information is not available.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the resources I have access to.Aplicaciones Científicas De Investigación
Synthesis and Potential Anticancer Activity
The synthesis and evaluation of derivatives containing the 1,2,3,4-tetrahydroisoquinoline moiety, similar to the core structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide, have shown promising results in the field of anticancer research. These derivatives have been synthesized and tested for their cytotoxic activity against various breast cancer cell lines, including MCF-7, MDA-MB-231, and Ishikawa. The introduction of different groups with varying electronic, steric, and lipophilic properties has led to compounds with potent cytotoxicity, highlighting the potential of such compounds in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Chemical Reactions and Intermediate Compounds
The reactions involving 1,3,3-trimethyl-3,4-dihydroisoquinolines and benzoyl isothiocyanate have provided insights into the synthesis of intermediate compounds that could have potential biological activity. The formation of compounds with thiocarbamoylation reactions has been explored, leading to the synthesis of N-benzoyl thioamides, which are of interest as potential biologically active substances. These findings open avenues for further research into the biological applications of such compounds (Mikhailovskii, Yusov, & Gashkova, 2015).
Application in Imaging and Diagnostic Tools
The research on sigma-2 receptor ligands, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), has shown potential in the development of imaging agents for solid tumors. These ligands have high affinity for sigma-2 receptors and have been used in radiolabeling experiments to explore their use in positron emission tomography (PET) imaging. This research highlights the potential application of tetrahydroquinoline derivatives in diagnostic imaging, particularly in assessing the sigma-2 receptor status of solid tumors, which could aid in tumor diagnosis and monitoring (Tu et al., 2007).
Safety And Hazards
Direcciones Futuras
Given its potential applications in various fields like drug development, organic synthesis, and material science1, this compound could be a subject of future research. However, specific future directions are not available in the current resources.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-27(2)33(31,32)22-13-10-18(11-14-22)24(29)26-21-12-15-23-20(17-21)9-6-16-28(23)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-15,17H,6,9,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVBVMGFXPGFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2452435.png)

![7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2452438.png)
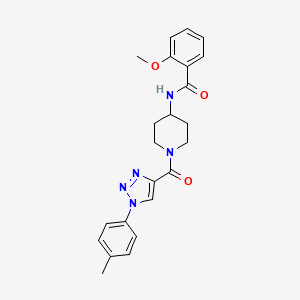
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)
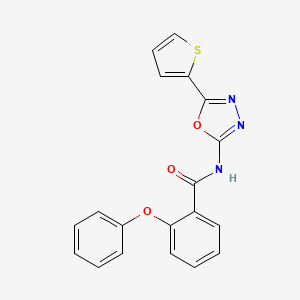
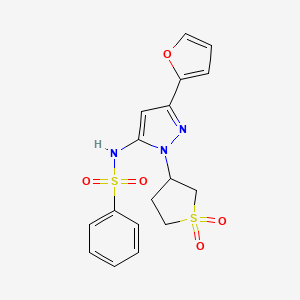
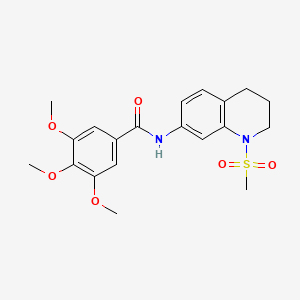
![(E)-4-(Dimethylamino)-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-enamide](/img/structure/B2452446.png)
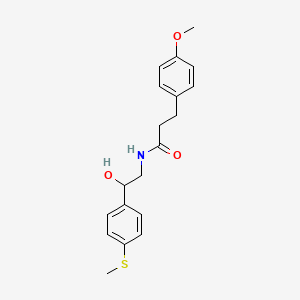
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)
